Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

Bioorthogonal Chemistry Bioconjugation Metabolic Labeling

Choose methyl 4-azido-2,3,5,6-tetrafluorobenzoate for unmatched reactivity in Staudinger ligations (k=18 M⁻¹s⁻¹) and photoaffinity labeling. Its electron-deficient tetrafluoro ring accelerates cycloadditions up to 10,000× faster than phenyl azide, while the methyl ester enables deprotection to the free acid for controlled bioconjugation. Achieve dense surface grafting (5-10 mJ/cm² UV sensitivity) and capture low-abundance targets with superior crosslinking efficiency, performance unattainable with generic azides.

Molecular Formula C8H3F4N3O2
Molecular Weight 249.12 g/mol
CAS No. 122590-75-4
Cat. No. B016885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-azido-2,3,5,6-tetrafluorobenzoate
CAS122590-75-4
Synonyms4-azido-2,3,5,6-tetrafluorobenzoic acid methyl ester
ATFMB methyl ester
methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Molecular FormulaC8H3F4N3O2
Molecular Weight249.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
InChIInChI=1S/C8H3F4N3O2/c1-17-8(16)2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H3
InChIKeyCGSQBDQXCKRZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate (CAS 122590-75-4): A Perfluoroaryl Azide Photoaffinity Probe for Bioconjugation and Materials Science


Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (CAS 122590-75-4), also known as ATFMB methyl ester, is a perfluoroaryl azide (PFAA) derivative characterized by a methyl ester protecting group and a highly electron-deficient tetrafluorophenyl ring [1]. This compound functions as a protected photoaffinity reagent and a versatile building block for click chemistry, particularly in bioconjugation and surface functionalization applications . The combination of the azido group and the tetrafluorobenzoate scaffold confers unique photochemical and reactivity profiles, including enhanced reaction kinetics and selective photolytic activation, which distinguish it from non-fluorinated aryl azides and other click chemistry reagents [1].

Why Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate Cannot Be Directly Substituted by Non-Fluorinated or Alternative Azide Analogs


Generic substitution of methyl 4-azido-2,3,5,6-tetrafluorobenzoate with simpler aryl azides (e.g., phenyl azide) or alternative click reagents (e.g., alkyl azides) often leads to significant performance degradation or experimental failure due to the unique electronic and steric properties of the perfluoroaryl ring. The strong electron-withdrawing effect of the four fluorine atoms dramatically lowers the LUMO energy of the azide, accelerating reaction kinetics in Staudinger ligations and 1,3-dipolar cycloadditions by orders of magnitude [1][2]. Furthermore, the perfluoroaryl nitrene intermediate generated upon photolysis exhibits enhanced insertion efficiency and reduced side reactions compared to non-fluorinated aryl nitrenes, a critical factor for high-yield photoaffinity labeling [2]. The methyl ester protection also provides a strategic handle for deprotection to the free acid, enabling controlled bioconjugation workflows not possible with permanently masked or unprotected analogs . These quantifiable differences in reaction rate, photochemical selectivity, and synthetic versatility mean that substituting this specific PFAA with a generic azide will likely compromise assay sensitivity, surface grafting density, or overall experimental reproducibility.

Quantitative Differentiation of Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate: A Comparative Evidence Guide for Scientific Selection


Accelerated Staudinger Ligation Kinetics: PFAA vs. Non-Fluorinated Aryl Azide

In direct kinetic measurements, methyl 4-azido-2,3,5,6-tetrafluorobenzoate exhibits a dramatically faster Staudinger reaction with aryl phosphines compared to non-fluorinated phenyl azide. The rate constant for the reaction between this target compound and methyl 2-(diphenylphosphanyl)benzoate in CD₃CN/D₂O was determined to be as high as 18 M⁻¹ s⁻¹ [1]. This rate enhancement, driven by the electron-withdrawing fluorine substituents, enables efficient bioconjugation under ambient conditions without the need for catalysts or elevated temperatures. In contrast, standard phenyl azide reacts orders of magnitude slower under identical conditions, rendering it impractical for many time-sensitive biological labeling experiments.

Bioorthogonal Chemistry Bioconjugation Metabolic Labeling

Superior 1,3-Dipolar Cycloaddition Reactivity: PFAA vs. Phenyl Azide with Enamines

The 1,3-dipolar cycloaddition reactivity of perfluoroaryl azides (PFAAs) with enamines is vastly superior to that of phenyl azide. Kinetic analyses have shown that PFAAs undergo (3+2) cycloadditions with enamines up to 4 orders of magnitude faster than phenyl azide [1]. This significant rate acceleration is attributed to the lower LUMO energy of the electron-deficient PFAA, which enhances orbital interactions with the dipolarophile. This class-level inference is directly applicable to methyl 4-azido-2,3,5,6-tetrafluorobenzoate, positioning it as a highly reactive partner in strain-promoted and copper-free click chemistry applications.

Click Chemistry Cycloaddition Surface Functionalization

Enhanced Cross-Linking Efficiency in Deep-UV Resists: Fluorinated vs. Non-Fluorinated Bisazides

In materials science applications, the fluorinated nature of the perfluorophenyl azide scaffold directly translates to superior performance as a photo-crosslinker. A comparative study of polystyrene (PS) films containing bis(perfluorophenyl) azides versus non-fluorinated bisazides as deep-UV resists demonstrated a dramatic difference in efficiency. The perfluorinated bisazide 1 was found to be approximately 10 times more effective as a cross-linker than its non-fluorinated analog 3 on a molar basis [1]. This class-level inference suggests that methyl 4-azido-2,3,5,6-tetrafluorobenzoate, as a monofunctional PFAA building block, will provide significantly higher grafting density and material modification efficiency compared to non-fluorinated aryl azide analogs when used in similar photo-patterning or surface functionalization protocols.

Polymer Chemistry Lithography Photoresists

High-Efficiency Photoaffinity Labeling: PFPA Probes Yield 75-80% Protein Conjugation

The perfluoroaryl azide (PFAA) class, to which methyl 4-azido-2,3,5,6-tetrafluorobenzoate belongs, enables exceptionally efficient photoaffinity labeling of proteins and antibodies. Studies have demonstrated that photolabeling with a PFAA photoprobe achieved 75-80% conjugation efficiency in a 1:1 probe-to-antibody ratio, with near-complete retention of antibody immunoreactivity [1]. This class-level evidence underscores the value of this methyl ester-protected PFAA as a precursor for creating high-yield, functional photoprobes. The high efficiency minimizes the amount of precious biological sample required and ensures a robust signal-to-noise ratio in downstream pull-down or imaging assays.

Photoaffinity Labeling Chemical Biology Protein-Protein Interactions

Protected Photoaffinity Reagent with Controlled Activation via Methyl Ester Deprotection

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate is specifically designed as a protected photoaffinity reagent . The methyl ester group serves as a temporary mask for the carboxylic acid, which is the active bioconjugation handle. This protection strategy allows for synthetic manipulations that would be incompatible with the free acid, such as certain coupling reactions or purifications. Quantitative conversion to the free acid, 4-azido-2,3,5,6-tetrafluorobenzoic acid (CAS 122590-77-6), is achieved under basic hydrolysis conditions (e.g., 10% NaOH in methanol at room temperature for 12 hours), providing a high-yield route to the active photoaffinity label . This is in contrast to purchasing the free acid directly, which may be prone to dimerization or require more stringent storage conditions. The methyl ester therefore offers a more stable and versatile starting material for custom probe synthesis.

Prodrug Design Controlled Release Chemical Biology

Optimal Research and Industrial Applications for Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate Based on Quantitative Evidence


Fast Bioorthogonal Labeling of Cell-Surface Glycans via PFAA-Staudinger Ligation

Researchers aiming to label cell-surface glycans with high efficiency in live-cell experiments should utilize methyl 4-azido-2,3,5,6-tetrafluorobenzoate as a precursor for synthesizing PFAA-derivatized sugars. The exceptionally fast Staudinger reaction kinetics (k = 18 M⁻¹ s⁻¹) of the PFAA scaffold with aryl phosphines [1] enable rapid and complete labeling under ambient conditions, minimizing cytotoxicity and experimental time compared to non-fluorinated azides. The methyl ester can be removed to generate the free acid, which is then coupled to amino-sugars (e.g., mannosamine or galactosamine). This approach has been successfully demonstrated for efficient labeling with phosphine-derivatized fluorescent proteins [1].

Synthesis of High-Performance Deep-UV Photoresists and Patterned Polymer Surfaces

In materials science, this compound is a critical building block for creating advanced photoresists and functionalized polymer surfaces. The class-level evidence showing that perfluorophenyl azides are approximately 10× more effective as photo-crosslinkers in polystyrene than non-fluorinated analogs [2] directly supports its use. The compound can be incorporated into polymer chains or used to functionalize small molecules for subsequent UV-induced grafting. The high reactivity of the photogenerated perfluorophenyl nitrene ensures dense, covalent surface modification with a deep-UV sensitivity as low as 5-10 mJ cm⁻² [2], enabling high-resolution micro- and nano-patterning for electronic and biomedical devices.

Construction of Custom Photoaffinity Probes for Protein Target Identification

Chemical biologists seeking to identify the binding targets of small molecules or map protein-protein interactions should employ methyl 4-azido-2,3,5,6-tetrafluorobenzoate as a protected precursor for creating high-efficiency photoaffinity probes. Following methyl ester deprotection , the resulting 4-azido-2,3,5,6-tetrafluorobenzoic acid can be conjugated to a ligand of interest. The resulting PFAA-based probe is expected to achieve 75-80% photo-crosslinking efficiency to target proteins [3], significantly outperforming non-fluorinated aryl azide probes. This high yield maximizes the capture of low-abundance or transient protein interactors, increasing the likelihood of successful identification in pull-down/MS experiments.

Copper-Free Click Chemistry for Nanomaterial and Surface Functionalization

For the covalent functionalization of carbon nanomaterials like graphene or carbon nanotubes under mild conditions, methyl 4-azido-2,3,5,6-tetrafluorobenzoate offers a superior alternative to alkyl azides. The perfluoroaryl azide undergoes rapid, catalyst-free [2+1] cycloaddition with the C=C bonds of graphene upon photoactivation . The enhanced reactivity of PFAAs in 1,3-dipolar cycloadditions (up to 10,000× faster than phenyl azide with enamines) [4] suggests this scaffold will also provide efficient conjugation to other strained alkynes or electron-rich dipolarophiles. This enables the creation of hybrid nanomaterials with well-defined organic interfaces for sensing, catalysis, or drug delivery, all without the cytotoxic copper catalysts required for traditional click chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.